Ro 25-6981
概要
説明
Ro-25-6981は、NR2Bサブユニットを含むN-メチル-D-アスパラギン酸(NMDA)受容体の非常に強力で選択的なアンタゴニストです。この化合物は、神経保護特性と、てんかん、パーキンソン病、うつ病などのさまざまな神経疾患における潜在的な治療用途について広く研究されてきました .
科学的研究の応用
Ro-25-6981 has a wide range of scientific research applications, including:
Parkinson’s Disease: Ro-25-6981 has shown promise in reducing symptoms of Parkinson’s disease in preclinical studies.
Depression: The compound has been investigated for its potential antidepressant effects by targeting NMDA receptors.
Pain Management: Ro-25-6981 has been studied for its analgesic effects in various pain models.
作用機序
Ro-25-6981は、NMDA受容体のNR2Bサブユニットを選択的に阻害することによって効果を発揮します。この阻害は、ニューロンへのカルシウムイオンの過剰な流入を防ぎ、これは興奮毒性とニューロンの損傷につながる可能性があります。 NMDA受容体の活性を調節することにより、Ro-25-6981はニューロンを保護し、神経疾患に関連する症状を軽減するのに役立ちます .
類似の化合物との比較
Ro-25-6981は、NMDA受容体のNR2Bサブユニットに対する高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。
イフェンプロジル: 別のNR2B選択的アンタゴニストですが、Ro-25-6981はさまざまなアッセイでより強力な効果を示しています.
TCN-201: NR2Aサブユニットの選択的アンタゴニストであり、標的の特異性においてRo-25-6981とは異なります.
Ro-25-6981のNR2Bサブユニットに対するユニークな選択性は、さまざまな生理学的および病理学的プロセスにおけるこの受容体サブタイプの特定の役割を研究するための貴重なツールとなっています。
生化学分析
Biochemical Properties
Ro 25-6981 interacts with NMDA receptors, specifically those containing the NR2B subunit . The IC50 values are 0.009 and 52 μM for cloned receptor subunit combinations NR1C/NR2B and NR1C/NR2A, respectively . This indicates a high degree of selectivity for NR2B-containing receptors .
Cellular Effects
This compound has been shown to have neuroprotective actions in vivo and in vitro . It protects cultured cortical neurons against glutamate toxicity and combined oxygen and glucose deprivation . It also has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking NMDA receptors that contain the NR2B subunit . This blockade is activity-dependent, meaning it occurs when the NMDA receptor is activated . The binding affinity of this compound to the TMD region of the NMDA receptor is strong, suggesting an effective inhibitory effect .
Temporal Effects in Laboratory Settings
This compound has been shown to have long-term effects on cellular function in in vitro or in vivo studies . It has been found to be stable under various experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in a study using a PTZ model in infantile rats, this compound exhibited anticonvulsant effects .
Metabolic Pathways
The metabolic prediction data showed glucuronidation and sulfation as potential metabolic pathways .
Transport and Distribution
It is known that this compound can cross the blood-brain barrier, which allows it to exert its effects on NMDA receptors in the brain .
Subcellular Localization
It is known to interact with NMDA receptors, which are typically located at the postsynaptic density of neurons
準備方法
Ro-25-6981は、以下の主要なステップを含む複数段階のプロセスで合成できます。
ピペリジン環の形成: 合成は、Ro-25-6981の重要な構造成分であるピペリジン環の形成から始まります。
ヒドロキシフェニル基の導入: ヒドロキシフェニル基は、フリーデル・クラフツアシル化と還元を含む一連の反応によって導入されます。
最終生成物の形成: 最終生成物は、ヒドロキシフェニル基をピペリジン環とカップリングし、続いて精製と結晶化によって得られます
化学反応の分析
Ro-25-6981は、以下を含むさまざまな化学反応を受けます。
酸化: Ro-25-6981は、特定の条件下で対応する酸化物を形成するために酸化できます。
還元: この化合物は、還元された誘導体を形成するために還元できます。
置換: Ro-25-6981は、ある官能基が別の官能基に置き換えられる置換反応を受けることができます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究の応用
Ro-25-6981は、以下を含む広範囲の科学研究の応用を持っています。
類似化合物との比較
Ro-25-6981 is unique in its high selectivity and potency for the NR2B subunit of the NMDA receptor. Similar compounds include:
Ifenprodil: Another NR2B-selective antagonist, but Ro-25-6981 has shown greater potency in various assays.
TCN-201: A selective antagonist for the NR2A subunit, which differs from Ro-25-6981 in its target specificity.
MK-801: A non-selective NMDA receptor antagonist, which lacks the subunit specificity of Ro-25-6981.
Ro-25-6981’s unique selectivity for the NR2B subunit makes it a valuable tool for studying the specific roles of this receptor subtype in various physiological and pathological processes.
生物活性
Ro 25-6981 is a selective antagonist of the NMDA receptor, specifically targeting the GluN2B subunit. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and seizure management. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and findings from relevant studies.
Chemical Profile
- Chemical Name : (α R, β S)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate
- Molecular Weight : Not specified in the sources.
- Purity : ≥98%
- Target : NMDA receptor (GluN2B subunit)
This compound functions as an activity-dependent antagonist of NMDA receptors, demonstrating significant selectivity for GluN2B over GluN2A subunits. The IC50 values indicate that it has an IC50 of 0.009 µM for GluN2B-containing receptors and 52 µM for GluN2A receptors, reflecting a selectivity ratio exceeding 5000-fold . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Neuroprotective Properties
This compound has been shown to protect neurons against various forms of excitotoxicity:
- Glutamate Toxicity : It protects cultured cortical neurons from glutamate-induced damage with an IC50 of 0.4 µM .
- Ischemic Injury : The compound regulates autophagy-related proteins during ischemic conditions, contributing to neuroprotection .
Anticonvulsant Activity
Research indicates that this compound exhibits anticonvulsant properties:
- In studies involving infantile rats , it effectively suppressed the tonic phase of generalized tonic-clonic seizures induced by pentylenetetrazol (PTZ) at doses of 3 and 10 mg/kg .
- The compound did not significantly affect seizure susceptibility in juvenile rats, suggesting developmental differences in response to NMDA antagonism .
Study on Seizure Management
One notable study assessed the acute and long-term effects of this compound on seizure susceptibility and cognitive functions in rats:
- Acute Effects : The administration of this compound led to increased latency in the onset of seizures in treated groups compared to controls .
- Long-term Effects : Following repeated administration, no adverse effects on sensorimotor development or cognitive abilities were observed, indicating safety for developing brains .
Behavioral Impact
In terms of behavioral outcomes, this compound was evaluated for its influence on memory retrieval:
- A study reported enhanced spatial memory retrieval without affecting visuospatial learning capabilities, highlighting its potential cognitive benefits .
Comparative Data Table
特性
IUPAC Name |
4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3/t17-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZSEUPGUDIELE-HTAPYJJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169274-78-6 | |
Record name | (αR,βS)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169274-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ro 25-6981 acts as a highly potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. [, , , , , ]
A: this compound binds to the GluN2B subunit of NMDA receptors, preventing the binding of agonists like glutamate and blocking the receptor's activity. This interaction is activity-dependent, meaning this compound exhibits higher affinity for activated receptors. [, , , ]
ANone: Blocking GluN2B-containing NMDA receptors can lead to a variety of effects depending on the brain region and neuronal circuit involved. Some observed effects include:
- Reduced neuronal excitability: By inhibiting excitatory glutamate transmission, this compound can decrease the overall excitability of neuronal networks. [, , ]
- Modulation of synaptic plasticity: GluN2B-containing NMDA receptors play a crucial role in synaptic plasticity processes like long-term potentiation (LTP) and long-term depression (LTD). This compound has been shown to inhibit the induction of LTD and, under certain conditions, enhance LTP. [, , ]
- Neuroprotection: By blocking excitotoxic glutamate signaling through GluN2B-containing NMDA receptors, this compound has shown neuroprotective potential in various models of neuronal injury. [, , ]
- Alterations in intracellular signaling: Blocking GluN2B-containing NMDA receptors can impact downstream intracellular signaling pathways, including ERK1/2 and CaMKIIα, which are involved in various cellular processes like neuronal survival and plasticity. [, , ]
ANone: The molecular formula of this compound is C23H31NO2, and its molecular weight is 353.5 g/mol.
ANone: this compound is primarily recognized for its antagonist activity at NMDA receptors and does not exhibit catalytic properties.
A: Yes, computational studies have been conducted using techniques like ligand-protein docking and molecular dynamics simulations to investigate the binding affinity and mechanism of this compound with NMDA receptors. []
A: While the provided articles do not directly explore the SAR of this compound, research on related GluN2B antagonists suggests that modifications to the aromatic ring, piperidine ring, and linker region can significantly affect binding affinity, selectivity, and pharmacological properties. [, ]
A: Researchers have employed various administration routes for this compound, including intraperitoneal, intracerebroventricular, intrathecal, and microdialysis, suggesting the feasibility of different formulations. [, , , , , , , , , ]
ANone: While specific SHE regulations are not discussed, researchers handle this compound with appropriate safety precautions in laboratory settings, highlighting the importance of responsible handling practices.
ANone: this compound has demonstrated efficacy in various in vitro and in vivo models, including:
- Protection against glutamate toxicity in cultured neurons. []
- Reduction of infarct size and neurological deficits in rat models of cerebral ischemia-reperfusion injury. []
- Analgesic effects in rat models of neuropathic pain, incisional pain, and inflammatory pain. [, , , , ]
- Reversal of behavioral abnormalities in a rat model of dietary zinc restriction. []
- Inhibition of conditioned fear expression in a rat model of post-traumatic stress disorder. []
- Modulation of visceral pain responses in a rat model of visceral hypersensitivity. []
- Impairment of motor learning in a mouse model of rotarod performance. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。